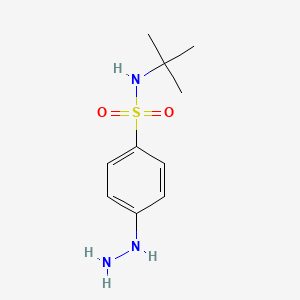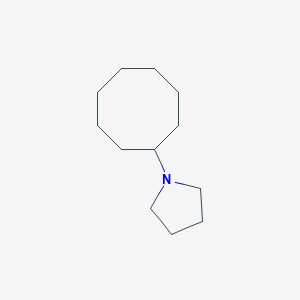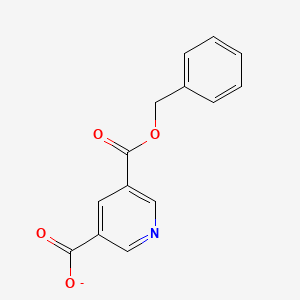
N-tert-butyl-4-hydrazinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-hydrazinylbenzenesulfonamide: is an organic compound with the molecular formula C10H17N3O2S It is a derivative of benzenesulfonamide, featuring a hydrazine group and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-hydrazinylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with tert-butylamine, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: N-tert-butyl-4-hydrazinylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be further reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-tert-butyl-4-hydrazinylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-4-hydrazinylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
4-Hydrazinobenzenesulfonamide: Lacks the tert-butyl group, making it less hydrophobic.
N-tert-butyl-4-aminobenzenesulfonamide: Contains an amine group instead of a hydrazine group, leading to different reactivity.
N-tert-butyl-4-hydroxybenzenesulfonamide:
Uniqueness: N-tert-butyl-4-hydrazinylbenzenesulfonamide is unique due to the presence of both the hydrazine and tert-butyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H17N3O2S |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
N-tert-butyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)13-16(14,15)9-6-4-8(12-11)5-7-9/h4-7,12-13H,11H2,1-3H3 |
Clave InChI |
CPUKGJUJJDMOQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8619622.png)









![5-Methyl-7-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8619691.png)


